1-(3-(Difluoromethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one
Overview
Description
1-(3-(Difluoromethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one is a chemical compound characterized by its unique structure, which includes a pyrrolidinyl ring substituted with a difluoromethyl group and an aminoethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Difluoromethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one typically involves multiple steps, starting with the formation of the pyrrolidinyl ring. One common approach is the cyclization of amino acids or their derivatives under acidic or basic conditions. The difluoromethyl group can be introduced using reagents such as difluoromethyl sulfonium salts or through late-stage difluoromethylation techniques.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and scalability. The use of automated synthesis platforms and optimized reaction conditions can help achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Difluoromethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinyl ring or the aminoethyl chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrrolidinyl or aminoethyl derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe in biological studies to understand molecular interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-(Difluoromethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
1-(3-(Difluoromethyl)pyrrolidin-1-yl)-2-(ethylamino)ethan-1-one
1-(3-(Difluoromethyl)pyrrolidin-1-yl)-2-(propylamino)ethan-1-one
Uniqueness: 1-(3-(Difluoromethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one stands out due to its specific structural features, which can influence its reactivity and biological activity. The presence of the difluoromethyl group and the methylamino chain can lead to unique interactions and properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[3-(difluoromethyl)pyrrolidin-1-yl]-2-(methylamino)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2O/c1-11-4-7(13)12-3-2-6(5-12)8(9)10/h6,8,11H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRWLDFMJDINIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCC(C1)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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